molecular formula C11H15N3 B2783238 1-tert-butyl-1H-1,3-benzodiazol-2-amine CAS No. 35681-38-0

1-tert-butyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2783238
CAS No.: 35681-38-0
M. Wt: 189.262
InChI Key: HDEFXNYIQDDCSW-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative featuring a tert-butyl group at the 1-position and an amine at the 2-position of the heterocyclic core.

Properties

IUPAC Name

1-tert-butylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)13-10(14)12/h4-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEFXNYIQDDCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of 1H-benzimidazole with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . Industrial production methods may involve more advanced techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-tert-butyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of various materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-tert-butyl-1H-1,3-benzodiazol-2-amine (inferred) with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
1H-1,3-benzodiazol-2-amine None C₇H₇N₃ 133.15 180–182 Parent compound; primary amine
1-(4-methoxyphenyl)- derivative 4-Methoxyphenyl C₁₄H₁₃N₃O 239.28 N/A Enhanced lipophilicity; aryl π-system
1-ethyl-5-methyl- derivative Ethyl, 5-methyl C₁₀H₁₃N₃ 175.23 N/A Aliphatic substituents; flexibility
1-(4-chlorobenzyl)- derivative 4-Chlorobenzyl C₁₄H₁₂ClN₃ 257.72 N/A Halogenated; potential halogen bonding
5,6-Dibromo- derivative 5,6-Dibromo C₇H₅Br₂N₃ 290.94 N/A Bromine substituents; electronic effects
1-tert-butyl- derivative (inferred) tert-Butyl C₁₁H₁₅N₃ ~189.25 Likely <180 Steric hindrance; high hydrophobicity

Key Observations :

  • Substituent Effects: Aryl groups (e.g., 4-methoxyphenyl) increase molecular weight and enable π-π stacking, beneficial for targeting aromatic residues in proteins . tert-Butyl groups reduce polarity and solubility but improve metabolic stability and passive diffusion across membranes .

Biological Activity

1-tert-butyl-1H-1,3-benzodiazol-2-amine is a compound belonging to the class of benzimidazole derivatives, which have garnered significant attention due to their diverse biological activities. This compound, with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol, is primarily studied for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

The synthesis of this compound typically involves the reaction of 1H-benzimidazole with tert-butylamine. This reaction is often facilitated by catalysts in solvents such as ethanol or methanol at elevated temperatures. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can lead to the formation of different derivatives that may possess distinct biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is known to bind to enzymes or receptors, thereby modulating their activity. This mechanism underlies its potential effectiveness as an anticancer agent and in other therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds within this class have been shown to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair. The inhibition of this enzyme can lead to cell cycle arrest and ultimately apoptosis in cancer cells. In vitro studies indicate that certain derivatives exhibit significant cytotoxicity against a range of human cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study conducted by researchers at the National Cancer Institute evaluated a series of benzimidazole derivatives for their anticancer properties. Among them, this compound demonstrated promising results with an IC50 value comparable to established chemotherapeutics. The study utilized flow cytometry to assess cell cycle dynamics and confirmed that treated cells experienced G2/M phase arrest due to DNA damage .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
1-tert-butyl-1H-benzodiazol-2-amineHighModerateTopoisomerase I inhibition
2-AminobenzimidazoleModerateHighDNA intercalation
5-MethylbenzimidazoleLowModerateUnknown

This table illustrates that while 1-tert-butyl-1H-benzodiazol-2-amine has notable anticancer activity, its antimicrobial efficacy is moderate compared to other derivatives.

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